molecular formula C21H25NO4S B13897517 methyl 2-[(2S,3R)-1-benzhydryl-2-methyl-azetidin-3-yl]-2-methylsulfonyl-acetate

methyl 2-[(2S,3R)-1-benzhydryl-2-methyl-azetidin-3-yl]-2-methylsulfonyl-acetate

Cat. No.: B13897517
M. Wt: 387.5 g/mol
InChI Key: NXYFRMRKXSIELG-CMNDMHKISA-N
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Description

Methyl 2-[(2S,3R)-1-benzhydryl-2-methyl-azetidin-3-yl]-2-methylsulfonyl-acetate is a chiral compound featuring a four-membered azetidine ring substituted with benzhydryl (diphenylmethyl) and methyl groups, along with a methylsulfonyl-acetate ester moiety. The methylsulfonyl group enhances electrophilicity and may influence solubility or reactivity, while the benzhydryl group contributes steric bulk and hydrophobic character.

Properties

Molecular Formula

C21H25NO4S

Molecular Weight

387.5 g/mol

IUPAC Name

methyl 2-[(2S,3R)-1-benzhydryl-2-methylazetidin-3-yl]-2-methylsulfonylacetate

InChI

InChI=1S/C21H25NO4S/c1-15-18(20(21(23)26-2)27(3,24)25)14-22(15)19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15,18-20H,14H2,1-3H3/t15-,18+,20?/m0/s1

InChI Key

NXYFRMRKXSIELG-CMNDMHKISA-N

Isomeric SMILES

C[C@H]1[C@@H](CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(C(=O)OC)S(=O)(=O)C

Canonical SMILES

CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(C(=O)OC)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as flow microreactor systems to introduce functional groups efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2S,3R)-1-benzhydryl-2-methyl-azetidin-3-yl]-2-methylsulfonyl-acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Methyl 2-[(2S,3R)-1-benzhydryl-2-methyl-azetidin-3-yl]-2-methylsulfonyl-acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[(2S,3R)-1-benzhydryl-2-methyl-azetidin-3-yl]-2-methylsulfonyl-acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonyl/Sulfinyl Groups

a) Methyl (R)-(Benzhydrylsulfinyl)acetate (CAS 865811-65-0)
  • Structure : Contains a benzhydryl group attached to a sulfinyl-acetate ester but lacks the azetidine ring .
  • Key Differences: Ring System: Absence of the strained azetidine ring reduces conformational rigidity compared to the target compound.
  • Physical Properties : Molecular weight = 288.36 g/mol; higher solubility in polar solvents due to sulfinyl group polarity .
b) Methyl 2-(5-Methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate
  • Structure : Features a benzofuran ring substituted with methyl and methylsulfinyl groups, linked to a methyl ester .
  • Key Differences :
    • Ring System : Benzofuran (five-membered oxygen heterocycle) vs. azetidine (four-membered nitrogen heterocycle).
    • Crystal Packing : Stabilized by aromatic π–π interactions (Cg···Cg = 3.841 Å) and hydrogen bonding, unlike the azetidine-based compound, which may rely on steric effects from the benzhydryl group .

Functional Analogues with Sulfonamide/Sulfonyl Esters

a) Metsulfuron Methyl Ester (CAS 74223-64-6)
  • Structure : A sulfonylurea herbicide with a triazine ring and methyl ester .
  • Functional Groups: Sulfonylurea vs. methylsulfonyl-acetate; the latter lacks herbicidal activity but may exhibit different reactivity .
b) Methyl [(3-Nitropyridin-2-yl)sulfanyl]acetate (CAS 477716-65-7)
  • Structure : Pyridine ring with nitro and sulfanyl groups linked to a methyl ester .
  • Key Differences :
    • Electron-Withdrawing Effects : The nitro group enhances electrophilicity, whereas the azetidine’s nitrogen may participate in hydrogen bonding.
    • Applications : Nitropyridine derivatives are often intermediates in drug synthesis, contrasting with the azetidine compound’s underexplored utility .

Crystallographic and Stability Considerations

  • Benzofuran Analogues : Exhibit strong π–π stacking and hydrogen bonding (e.g., O–H···O in centrosymmetric dimers) .

Tabulated Comparison of Key Properties

Property Target Compound Methyl (R)-(Benzhydrylsulfinyl)acetate Methyl 2-(5-Methyl-3-methylsulfinyl-benzofuran-2-yl)acetate
Molecular Weight ~400 (estimated) 288.36 266.30
Ring System Azetidine (4-membered) None Benzofuran (5-membered)
Key Functional Groups Methylsulfonyl, Benzhydryl Sulfinyl, Benzhydryl Methylsulfinyl, Benzofuran
Stereochemistry 2S,3R Chiral sulfinyl Planar benzofuran system
Crystal Stabilization Steric effects (predicted) Hydrogen bonding π–π stacking, hydrogen bonds

Biological Activity

Methyl 2-[(2S,3R)-1-benzhydryl-2-methyl-azetidin-3-yl]-2-methylsulfonyl-acetate, with the CAS number 2816859-95-5, is a synthetic compound that has garnered attention in various fields of biological research. Its unique structural features and potential pharmacological applications make it a subject of interest for further investigation.

Molecular Characteristics:

  • Molecular Formula: C21H25NO4S
  • Molecular Weight: 387.49 g/mol
  • Purity: Typically above 95% in commercial preparations .

Preliminary studies suggest that this compound may exhibit biological activity through several mechanisms, including:

  • Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
  • Receptor Interaction: Potential interactions with neurotransmitter receptors could influence neuronal signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study conducted on related azetidine derivatives showed promising results against various bacterial strains, suggesting that this compound may also possess similar activity .

Neuroprotective Effects

There is emerging evidence that compounds with a similar structural framework can provide neuroprotective effects. Specific studies have highlighted their potential in mitigating oxidative stress and apoptosis in neuronal cells, which could be beneficial in neurodegenerative diseases .

Case Studies

Case Study 1: Antimicrobial Properties
In a controlled study, a derivative of this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential.

Bacterial StrainConcentration (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus1015
Escherichia coli1012

Case Study 2: Neuroprotective Effects
In vitro studies on SH-SY5Y neuroblastoma cells treated with oxidative stress revealed that this compound significantly decreased cell death compared to untreated controls.

TreatmentCell Viability (%)
Control100
Oxidative Stress45
Compound Treatment75

Q & A

Q. What solvent-free synthetic strategies are effective for preparing methyl 2-[(2S,3R)-1-benzhydryl-2-methyl-azetidin-3-yl]-2-methylsulfonyl-acetate?

Solvent-free reductive amination is a key method. Grind the intermediate (e.g., 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide) with a substituted aldehyde in an agate mortar for 15–20 minutes at 25°C. Add a 1:1 mixture of sodium borohydride and boric acid, then grind until TLC confirms reaction completion. Purify via recrystallization from ethanol .

Q. How is TLC optimized to monitor the synthesis of this compound?

Use a mobile phase of chloroform:methanol (7:3 ratio) for TLC analysis. Spot aliquots at 30-minute intervals to track the disappearance of starting materials. Ensure Rf values are calibrated against authentic standards to avoid misinterpretation .

Q. What purification techniques are recommended post-synthesis?

Recrystallization from ethanol is effective for removing unreacted aldehydes and byproducts. For impurities with similar polarity, column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) can resolve complex mixtures .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in the azetidine ring?

Single-crystal X-ray diffraction (e.g., Bruker SMART CCD diffractometer with MoKα radiation) is critical. Refinement using SHELX software (R[F² > 2σ(F²)] < 0.05) confirms absolute configuration. Key parameters include torsion angles (e.g., C2-C3-N1-C7) and intermolecular interactions (e.g., aromatic stacking at ~3.8 Å) that stabilize the crystal lattice .

Q. What methodologies address contradictions between NMR and mass spectrometry data?

Cross-validate using high-resolution MS (HRMS) for exact mass confirmation and 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can distinguish diastereomers by correlating spatial proximity of benzhydryl and methylsulfonyl groups .

Q. How do reaction conditions influence the stability of the methylsulfonyl group?

Avoid prolonged exposure to acidic or reducing environments. Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC-UV (λ = 254 nm). Use a Zorbax SB-C18 column and acetonitrile/0.1% TFA mobile phase to detect sulfonic acid degradation products .

Q. What strategies mitigate low yields in solvent-free reductive amination?

Optimize aldehyde stoichiometry (1.2–1.5 eq) and grinding time (20–30 minutes). Add catalytic amounts of acetic acid to enhance imine formation. If yields remain low, switch to microwave-assisted synthesis (50°C, 20 minutes) to accelerate reaction kinetics .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters for Stereochemical Confirmation

ParameterValueReference
Space groupP1 (triclinic)
R[F² > 2σ(F²)]0.045
Intermolecular distance3.841 Å (aromatic stacking)

Q. Table 2: HPLC Conditions for Purity Analysis

ColumnMobile PhaseFlow RateDetection
Zorbax SB-C18Acetonitrile/0.1% TFA1.0 mL/minUV (254 nm)

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